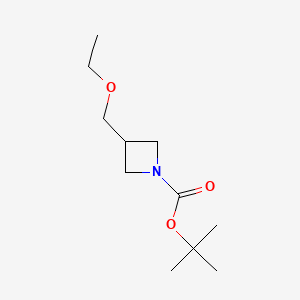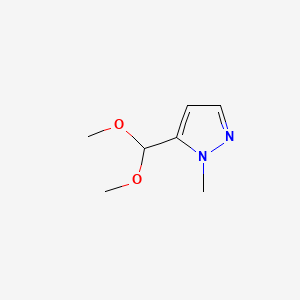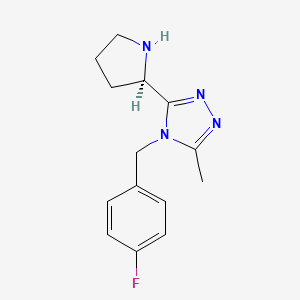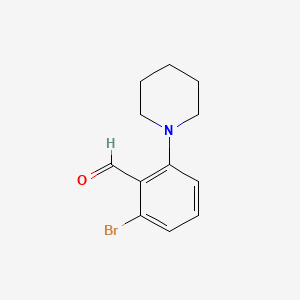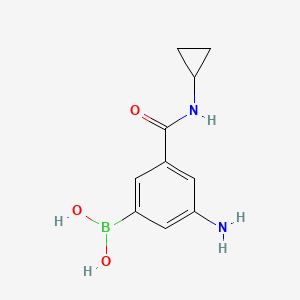
3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid: is a boronic acid derivative with the molecular formula C10H13BN2O3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid typically involves the reaction of 3-amino-5-bromophenylboronic acid with cyclopropyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Boronic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenylboronic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid is used as a building block in the synthesis of complex organic molecules. It is particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biology: In biological research, this compound is used as a probe to study enzyme activity and protein interactions. Its boronic acid moiety allows it to bind to diols and other biomolecules, making it useful in the development of biosensors .
Medicine: Its ability to interact with biological targets makes it a candidate for the design of enzyme inhibitors and other therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique chemical properties make it suitable for use in various manufacturing processes .
Wirkmechanismus
The mechanism of action of 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzyme activity or modulate protein function. The pathways involved in its mechanism of action depend on the specific biological target and the context of its use .
Vergleich Mit ähnlichen Verbindungen
- 3-Amino-4-(cyclopropylcarbamoyl)phenylboronic acid
- 3-Amino-5-(methylcarbamoyl)phenylboronic acid
- 3-Amino-5-(ethylcarbamoyl)phenylboronic acid
Comparison: 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid is unique due to the presence of the cyclopropylcarbamoyl group, which imparts distinct steric and electronic properties. This makes it more suitable for certain applications compared to its analogs with different substituents. The cyclopropyl group can enhance the compound’s stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry .
Eigenschaften
IUPAC Name |
[3-amino-5-(cyclopropylcarbamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BN2O3/c12-8-4-6(3-7(5-8)11(15)16)10(14)13-9-1-2-9/h3-5,9,15-16H,1-2,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFCXZDGUCEVJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C(=O)NC2CC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
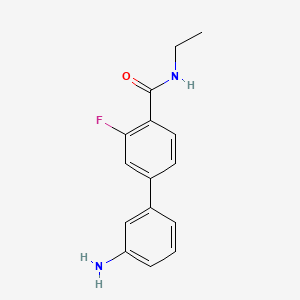
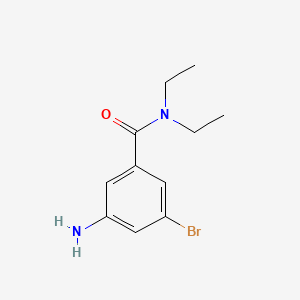
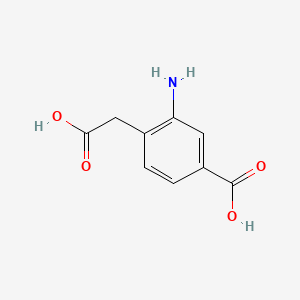
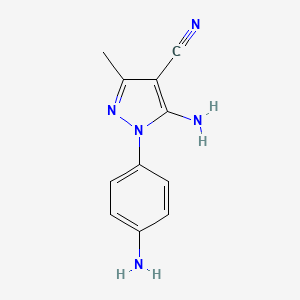
![2-Amino-3-{2-[(2-Amino-5-chloropyridin-3-yl)oxy]ethoxy}-5-chloropyridine](/img/structure/B581693.png)
